molecular formula C20H19ClN2O5 B11612826 ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate

ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate

Cat. No.: B11612826
M. Wt: 402.8 g/mol
InChI Key: CCSYKOWENQBUKL-UHFFFAOYSA-N
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Description

ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to introduce the quinoline core and the formamido group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds .

Scientific Research Applications

ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE is unique due to its combination of a quinoline core and a chlorophenyl group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C20H19ClN2O5

Molecular Weight

402.8 g/mol

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carbonyl]amino]acetate

InChI

InChI=1S/C20H19ClN2O5/c1-2-28-18(25)11-22-19(26)15-10-14-16(4-3-5-17(14)24)23(20(15)27)13-8-6-12(21)7-9-13/h6-10H,2-5,11H2,1H3,(H,22,26)

InChI Key

CCSYKOWENQBUKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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